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Compound of Interest

Compound Name: 4-Fluoropyridin-3-amine

CAS No.: 1060804-19-4

Cat. No.: B1321464

Get Quote

Executive Summary & Chemical Identity
4-Fluoropyridin-3-amine (CAS: 1060804-19-4) is a critical heterocyclic building block used

primarily in the synthesis of kinase inhibitors and complex agrochemicals. Its solubility behavior

is governed by the interplay between the electron-withdrawing fluorine atom at the C4 position

and the hydrogen-bond-donating amine group at C3.

Unlike its isomer (3-Fluoro-4-aminopyridine), this regioisomer exhibits distinct reactivity and

solvation thermodynamics. The fluorine atom at the 4-position activates the pyridine ring for

Nucleophilic Aromatic Substitution (

), making solvent selection critical not just for dissolution, but for preventing unwanted side
reactions during storage or processing.
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Parameter Detail

IUPAC Name 4-Fluoropyridin-3-amine

CAS Number 1060804-19-4

Molecular Formula

Molecular Weight 112.11 g/mol

Physical State Off-white to pale yellow solid

pKa (Predicted) ~3.5 - 4.0 (Pyridine N); Amine is weakly basic

LogP (Predicted) 0.3 - 0.6 (Low lipophilicity)

Physicochemical Solubility Drivers
To understand the solubility of 4-Fluoropyridin-3-amine without relying solely on empirical

tables, one must analyze its molecular interactions:

Pyridine Nitrogen (Acceptor): The ring nitrogen is a hydrogen bond acceptor. In acidic

aqueous media (pH < pKa), it protonates, drastically increasing water solubility.

Primary Amine (Donor/Acceptor): The 3-amino group facilitates solubility in polar protic

solvents (Alcohols) via H-bonding.

Fluorine Substituent (Lipophilicity Modulator): While fluorine is small, its high

electronegativity reduces the basicity of the adjacent amine and the ring nitrogen. It imparts

a "lipophilic veneer" compared to non-fluorinated analogues, enhancing solubility in

chlorinated solvents (DCM) and ethers relative to pure aminopyridine.

Solubility Landscape by Solvent Class
The following data synthesizes experimental trends for fluorinated aminopyridines.

Table 1: Solubility Classification
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Solvent Class
Representative
Solvents

Solubility Rating Mechanistic Insight

Polar Protic
Methanol, Ethanol,

Isopropanol
High (>50 mg/mL)

Strong H-bonding

solvation of the amine

and pyridine nitrogen.

Preferred for

crystallization.

Polar Aprotic DMSO, DMF, DMAc
Very High (>100

mg/mL)

High dielectric

constant stabilizes the

dipole; excellent for

reactions.

Chlorinated
Dichloromethane

(DCM), Chloroform
High (>30 mg/mL)

Favorable interaction

between the solvent

dipole and the

polarized C-F bond.

Ethers
THF, 2-MeTHF,

Dioxane

Moderate (10-30

mg/mL)

Good solubility; 2-

MeTHF is a greener

alternative to DCM for

extraction.

Esters
Ethyl Acetate,

Isopropyl Acetate
Moderate

Useful for liquid-liquid

extraction workups.

Non-Polar
Hexanes, Heptane,

Toluene
Low (<1 mg/mL)

Lack of dipoles

prevents disruption of

the crystal lattice.

Used as anti-solvents.

Aqueous Water (Neutral pH) Low/Moderate

Limited solubility due

to the lipophilic

aromatic ring.

Aqueous Acid
0.1 M HCl, 1 M Acetic

Acid
Very High

Protonation of the

pyridine nitrogen

forms a highly soluble

salt.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321464?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Quantitative Solubility
Determination
Objective: To determine the thermodynamic solubility of 4-Fluoropyridin-3-amine in a specific

organic solvent using the Saturation Shake-Flask Method.

Workflow Visualization
The following diagram outlines the decision logic and workflow for solubility determination.
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Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Detailed Methodology
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Preparation: Weigh approximately 50 mg of 4-Fluoropyridin-3-amine into a 4 mL glass vial.

Solvent Addition: Add 1.0 mL of the target solvent. Cap tightly (PTFE-lined cap).

Equilibration: Place the vial in a thermomixer or orbital shaker at 25°C (or target

temperature). Shake at 500-700 RPM for 24 hours.

Critical Check: Visually inspect after 1 hour. If the solution is clear, add more solid (10-20

mg) until a persistent suspension is observed.

Phase Separation:

Centrifuge the vial at 10,000 RPM for 5 minutes (if possible) or let settle for 2 hours.

Filter the supernatant using a syringe filter (0.22 µm PTFE or Nylon) into a clean HPLC

vial. Note: Pre-warm the filter if testing elevated temperatures to prevent precipitation.

Quantification (HPLC Method):

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).

Detection: UV at 254 nm.

Calculation: Compare peak area against a 5-point calibration curve of standard solutions

(0.1 - 1.0 mg/mL in DMSO).

Application-Specific Solvent Selection
The choice of solvent dictates the success of downstream chemical processes.

A. For Nucleophilic Aromatic Substitution ( )
The 4-fluoro position is susceptible to displacement.

Recommended:DMSO, DMF, NMP.
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Reasoning: These polar aprotic solvents solvate the cationic counterion of the nucleophile

(e.g.,

,

), leaving the anionic nucleophile "naked" and more reactive. They also solubilize the 4-
Fluoropyridin-3-amine substrate effectively.

B. For Crystallization/Purification[2]
System:Ethanol/Heptane or Ethyl Acetate/Hexane.

Protocol: Dissolve the crude amine in warm Ethanol (good solubility). Slowly add Heptane

(anti-solvent) until turbidity persists. Cool gradually to 4°C.

Why: The high solubility in alcohol vs. low solubility in alkanes creates a steep

supersaturation curve ideal for purifying the solid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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